![molecular formula C9H14N2O B3030287 3-Amino-3-(4-aminophenyl)propan-1-ol CAS No. 886364-12-1](/img/structure/B3030287.png)
3-Amino-3-(4-aminophenyl)propan-1-ol
Overview
Description
3-Amino-3-(4-aminophenyl)propan-1-ol , also known by its IUPAC name 3-amino-3-(4-aminophenyl)-1-propanol dihydrochloride , is a chemical compound with the molecular formula C9H16Cl2N2O . It has a molecular weight of approximately 239.14 g/mol . This compound is of interest due to its potential applications in various fields.
Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research by Rzeszotarski et al. (1979) in the field of medicinal chemistry has investigated the use of derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, closely related to 3-Amino-3-(4-aminophenyl)propan-1-ol. They found that certain derivatives exhibit significant cardioselectivity, making them potentially useful in the development of beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Fluorescent Biomarkers Development
Pelizaro et al. (2019) explored the synthesis of triazoanilines from compounds including 3-Amino-3-(4-aminophenyl)propan-1-ol derivatives. These compounds demonstrate potential for use as fluorescent markers in biodiesel quality control, offering an innovative approach to utilizing industrial waste in the development of environmentally friendly fluorescent biomarkers (Pelizaro et al., 2019).
Carbon Steel Corrosion Inhibition
Gao et al. (2007) studied the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, and their performance as inhibitors of carbon steel corrosion. Their findings indicate that these compounds can act as effective anodic inhibitors, suggesting a practical application in protecting metals from corrosion (Gao et al., 2007).
Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols
Torre et al. (2006) conducted a study on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, highlighting their application in the asymmetric synthesis of pharmaceutically relevant compounds like (S)-dapoxetine. This work underscores the potential of 3-amino-3-(4-aminophenyl)propan-1-ol in producing enantiomerically pure compounds for medicinal use (Torre et al., 2006).
Synthesis of Cyclic Polyamines
Cassimjee et al. (2012) described the synthesis of cyclic polyamines from amino alcohols, including 3-amino-propan-1-ol. This process, utilizing horse liver alcohol dehydrogenase, offers a versatile method for creating a wide range of polyamine products, potentially useful in drug and gene delivery (Cassimjee et al., 2012).
properties
IUPAC Name |
3-amino-3-(4-aminophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFUGEWKEVDJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661549 | |
Record name | 3-Amino-3-(4-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886364-12-1 | |
Record name | 3-Amino-3-(4-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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